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Compound of Interest

Compound Name: Tribromomethylphenylsulfone

Cat. No.: B101507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Tribromomethylphenylsulfone (C₇H₅Br₃O₂S), a compound of interest in various chemical

and pharmaceutical research domains. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized

experimental protocols for data acquisition.

Data Presentation
The spectroscopic data for Tribromomethylphenylsulfone has been compiled and organized

into the following tables for clarity and comparative analysis.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

carbon-hydrogen framework of a molecule. The following data were obtained in a suitable

deuterated solvent, with chemical shifts (δ) reported in parts per million (ppm) relative to a

standard reference.
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¹H NMR ¹³C NMR

Chemical Shift (δ

ppm)
Multiplicity

Chemical Shift (δ

ppm)
Assignment

7.60 - 7.80 Multiplet ~135.0 C-SO₂ (ipso)

7.90 - 8.10 Multiplet ~130.0 C-H (para)

~129.0 C-H (ortho)

~128.0 C-H (meta)

Not available CBr₃

Note: Specific chemical shifts for the aromatic protons can vary depending on the solvent and

concentration. The tribromomethyl carbon signal may be difficult to observe due to quadrupolar

relaxation effects of the bromine atoms.

Table 2: Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the

absorption of infrared radiation. The following characteristic absorption bands are observed for

Tribromomethylphenylsulfone.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3100 - 3000 C-H stretch (aromatic) Medium

~1580 C=C stretch (aromatic ring) Medium

~1320 S=O stretch (asymmetric) Strong

~1150 S=O stretch (symmetric) Strong

~750 - 690
C-H bend (out-of-plane,

aromatic)
Strong

~600 - 500 C-Br stretch Medium

Table 3: Mass Spectrometry (MS) Data
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Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule. The data presented below was likely obtained via Gas Chromatography-

Mass Spectrometry (GC-MS).

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Possible Fragment Ion

392/394/396/398 Low
[M]⁺ (Molecular ion with

isotopic pattern for 3 Br)

313/315/317 Moderate [M - Br]⁺

251 Low [C₇H₅O₂S]⁺

141 Moderate [C₆H₅SO₂]⁺

125 Moderate [C₆H₅S]⁺

77 High [C₆H₅]⁺

Experimental Protocols
The following protocols outline the general procedures for obtaining the spectroscopic data

presented above. These methodologies are based on standard practices for the analysis of

solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

Tribromomethylphenylsulfone.

Methodology:

Sample Preparation:

Accurately weigh 10-20 mg of Tribromomethylphenylsulfone.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

Instrument Parameters (General for a 400 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Spectral Width: ~16 ppm.

Acquisition Time: ~2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR:

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

Spectral Width: ~240 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in Tribromomethylphenylsulfone using

Fourier Transform Infrared (FTIR) spectroscopy.

Methodology (KBr Pellet Method):

Sample Preparation:

Thoroughly grind 1-2 mg of Tribromomethylphenylsulfone with approximately 100-200

mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and

pestle.

The mixture should be a fine, homogeneous powder.

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several

minutes to form a transparent or translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the significant absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of

Tribromomethylphenylsulfone using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:
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Sample Preparation:

Prepare a dilute solution of Tribromomethylphenylsulfone (approximately 1 mg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters (Illustrative):

Gas Chromatograph (GC):

Injector Temperature: 250 °C.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp

to 280 °C at a rate of 10-20 °C/min, and hold for 5-10 minutes.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C.

Mass Range: m/z 50-500.

Scan Speed: ~1-2 scans/second.

Data Analysis:

Identify the peak corresponding to Tribromomethylphenylsulfone in the total ion

chromatogram (TIC).

Analyze the mass spectrum associated with this peak to determine the molecular ion and

major fragment ions.

Compare the observed fragmentation pattern with known fragmentation mechanisms for

aromatic sulfones and organobromine compounds.
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Visualization of Spectroscopic Workflow
The logical flow of the spectroscopic analysis of Tribromomethylphenylsulfone is depicted in

the following diagram.
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Caption: Workflow for the spectroscopic characterization of Tribromomethylphenylsulfone.
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[https://www.benchchem.com/product/b101507#spectroscopic-data-of-
tribromomethylphenylsulfone-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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